3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the trifluoromethylphenyl and pyrrolidine-2,5-dione moieties. Common reagents and conditions might include:
Formation of Piperidine Ring: Using piperidine and benzyl chloride under basic conditions.
Attachment of Trifluoromethylphenyl Group: Using a Friedel-Crafts acylation reaction.
Formation of Pyrrolidine-2,5-dione: Using a cyclization reaction with appropriate dione precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Substitution reactions could occur at the benzyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use as a therapeutic agent for central nervous system disorders.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might act on neurotransmitter receptors or enzymes involved in central nervous system function. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group.
3-(4-Benzylpiperidin-1-yl)-1-[4-methylphenyl]pyrrolidine-2,5-dione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H23F3N2O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23F3N2O2/c24-23(25,26)18-6-8-19(9-7-18)28-21(29)15-20(22(28)30)27-12-10-17(11-13-27)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2 |
InChI Key |
KXWZWTCTPRIFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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